AXKO-0046 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

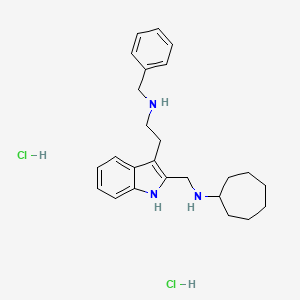

C25H35Cl2N3 |

|---|---|

Poids moléculaire |

448.5 g/mol |

Nom IUPAC |

N-[[3-[2-(benzylamino)ethyl]-1H-indol-2-yl]methyl]cycloheptanamine;dihydrochloride |

InChI |

InChI=1S/C25H33N3.2ClH/c1-2-7-13-21(12-6-1)27-19-25-23(22-14-8-9-15-24(22)28-25)16-17-26-18-20-10-4-3-5-11-20;;/h3-5,8-11,14-15,21,26-28H,1-2,6-7,12-13,16-19H2;2*1H |

Clé InChI |

HWEDILZUCIHOLU-UHFFFAOYSA-N |

SMILES canonique |

C1CCCC(CC1)NCC2=C(C3=CC=CC=C3N2)CCNCC4=CC=CC=C4.Cl.Cl |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of AXKO-0046 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

AXKO-0046 dihydrochloride (B599025) is a potent and selective inhibitor of Lactate (B86563) Dehydrogenase B (LDHB), an enzyme implicated in cancer metabolism. This document provides a comprehensive overview of its mechanism of action, supported by available quantitative data and detailed experimental methodologies. AXKO-0046 acts as an uncompetitive inhibitor, binding to a novel allosteric site on the LDHB enzyme. This unique mechanism of action and its high selectivity for LDHB over the LDHA isoform make it a valuable tool for cancer research and a potential starting point for the development of novel therapeutics targeting metabolic pathways in cancer.

Introduction

Cancer cells exhibit altered metabolic pathways to support their rapid proliferation and survival. One such alteration is the Warburg effect, where cancer cells predominantly produce energy through aerobic glycolysis. Lactate dehydrogenase (LDH) is a key enzyme in this process, catalyzing the interconversion of pyruvate (B1213749) and lactate. The two major isoforms, LDHA and LDHB, have distinct roles in cancer metabolism. While LDHA is a well-established target in cancer therapy, the role of LDHB is also significant, being necessary for basal autophagy and the proliferation of certain cancer cells.[1][2][3][4]

AXKO-0046, an indole (B1671886) derivative, was identified as the first highly selective small-molecule inhibitor of LDHB.[1][2] This technical guide details its mechanism of action, binding characteristics, and the experimental basis for these findings.

Core Mechanism of Action

AXKO-0046 dihydrochloride functions as a selective, uncompetitive inhibitor of human Lactate Dehydrogenase B (LDHB).[1][5][6]

-

Uncompetitive Inhibition: AXKO-0046 does not compete with the natural substrates of LDHB, namely pyruvate and NADH. Instead, it binds to the enzyme-substrate complex (LDHB-NADH-pyruvate). This mode of inhibition is characterized by a proportional decrease in both Vmax and Km as the inhibitor concentration increases.[1][7] The inhibitory activity of AXKO-0046 increases with higher concentrations of both pyruvate and NADH.[1][7]

-

Allosteric Binding: X-ray crystallography studies have revealed that AXKO-0046 binds to a novel allosteric site, distinct from the catalytic active site of the enzyme.[1][2][3] This binding site is located at the tetramerization interface of two LDHB dimers, a region critical for the enzyme's enzymatic activity.[1][2][3] The selectivity of AXKO-0046 for LDHB over LDHA is attributed to this unique allosteric site.[1]

-

Molecular Interactions: The indole ring of AXKO-0046 occupies a shallow pocket at the dimer interface. The NH group of the indole forms a hydrogen bond with the main chain oxygen of Ser203. Additionally, the two amino groups of AXKO-0046 can form hydrogen bonds with Glu214 at a symmetry-related location on the tetramer.[1]

Signaling Pathway and Cellular Implications

The inhibition of LDHB by AXKO-0046 has significant implications for cancer cell metabolism and survival. LDHB is crucial for the utilization of lactate as a fuel source and is also involved in maintaining cellular redox balance by regenerating NAD+. By inhibiting LDHB, AXKO-0046 can disrupt these processes, leading to metabolic stress and potentially cell death in cancer cells that are dependent on LDHB activity. Furthermore, LDHB has been linked to basal autophagy, a cellular process important for cancer cell survival.[1][2][3][4]

Figure 1: Mechanism of action of AXKO-0046 on the LDHB signaling pathway.

Quantitative Data

The inhibitory potency of this compound has been determined through biochemical assays.

| Parameter | Value | Description | Reference |

| EC50 | 42 nM | The half maximal effective concentration for LDHB inhibition. | [1][5][6] |

| Selectivity | >100-fold | The selectivity for LDHB over the LDHA isoform. | [1] |

Table 1: In vitro inhibitory activity of this compound.

The uncompetitive inhibition mechanism was further elucidated by determining the kinetic parameters Vmax and Km in the presence of varying concentrations of AXKO-0046.

| AXKO-0046 (nM) | Vmax (relative) | Km for NADH (µM) | Km for Pyruvate (µM) |

| 0 | 100% | Value not available | Value not available |

| Concentration 1 | Decreased | Decreased | Decreased |

| Concentration 2 | Further Decreased | Further Decreased | Further Decreased |

Table 2: Effect of AXKO-0046 on LDHB kinetic parameters (conceptual representation based on uncompetitive inhibition). Note: Specific values from the primary literature are required for a complete table.[1][7]

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the mechanism of action of AXKO-0046.

High-Throughput Mass Spectrometry Screening for LDHB Inhibitors

This protocol was used for the initial identification of AXKO-0046 from a compound library.

Figure 2: High-throughput screening workflow for LDHB inhibitors.

Methodology:

-

A high-throughput mass spectrometry screening system was developed to monitor the conversion of NADH to NAD+ by the LDHB enzyme.

-

A library of small molecules was screened for their ability to inhibit this reaction.

-

AXKO-0046 was identified as a potent inhibitor of LDHB from this screen.[1][2][3]

Substrate-Competition Assays and Kinetic Analysis

These assays were performed to determine the mechanism of inhibition.

Methodology:

-

The inhibitory activity of AXKO-0046 was measured at various fixed concentrations of one substrate (e.g., NADH) while varying the concentration of the other substrate (pyruvate), and vice versa.

-

The EC50 values of AXKO-0046 were observed to decrease with increasing concentrations of both pyruvate and NADH, which is characteristic of uncompetitive inhibition.[1][7]

-

The data was analyzed using Lineweaver-Burk plots, which showed that both Vmax and Km decreased proportionally as the concentration of AXKO-0046 increased, confirming the uncompetitive inhibition mechanism with respect to both substrates.[1][7]

X-ray Crystallography

This technique was used to determine the three-dimensional structure of AXKO-0046 bound to LDHB.

Methodology:

-

Crystals of the LDHB protein were grown.

-

These crystals were soaked with AXKO-0046 to allow the inhibitor to bind to the enzyme.

-

The co-crystal structure was determined using X-ray diffraction.

-

The analysis revealed that AXKO-0046 binds to an allosteric site at the interface of the LDHB tetramer, and not in the catalytic active site.[1][2][3]

Conclusion

This compound is a first-in-class, potent, and selective uncompetitive inhibitor of LDHB. Its unique allosteric mechanism of action provides a valuable tool for elucidating the role of LDHB in cancer metabolism and offers a promising starting point for the development of novel anticancer therapeutics. Further research into the in vivo efficacy and safety of AXKO-0046 and its derivatives is warranted.

References

- 1. Identification of the first highly selective inhibitor of human lactate dehydrogenase B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the first highly selective inhibitor of human lactate dehydrogenase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

AXKO-0046 Dihydrochloride: A Technical Whitepaper on a Selective LDHB Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AXKO-0046 dihydrochloride (B599025) is a potent and selective, uncompetitive inhibitor of human lactate (B86563) dehydrogenase B (LDHB), an enzyme of significant interest in the field of cancer metabolism. This document provides a comprehensive technical overview of AXKO-0046, consolidating available data on its mechanism of action, biochemical properties, and the broader context of its therapeutic potential. Detailed experimental methodologies, quantitative data, and visualizations of its relevant biological pathways are presented to support ongoing research and drug development efforts.

Introduction

Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate (B1213749) to lactate with the concomitant oxidation of NADH to NAD+. The two major isoforms, LDHA and LDHB, form tetramers and exhibit different kinetic properties and tissue distribution. While LDHA is often upregulated in glycolytic cancer cells (the Warburg effect), LDHB is crucial for the survival and proliferation of cancer cells that rely on oxidative metabolism, where it facilitates the conversion of lactate to pyruvate for entry into the TCA cycle.[1][2][3] This metabolic adaptability makes LDHB an attractive target for therapeutic intervention in specific cancer types.[1]

AXKO-0046, an indole (B1671886) derivative, was identified through high-throughput screening as the first highly selective inhibitor of human LDHB.[1] Its unique uncompetitive mechanism of action and selectivity over the LDHA isoform make it a valuable chemical probe to elucidate the roles of LDHB in cancer biology and a potential starting point for the development of novel anticancer agents.[1][4]

Chemical and Physical Properties

AXKO-0046 dihydrochloride is the hydrochloride salt form of N-({3-[2-(benzylamino) ethyl]-1H-indol-2-yl} methyl) cycloheptanamine. Its properties are summarized in the table below.

| Property | Value |

| Chemical Name | N-({3-[2-(benzylamino) ethyl]-1H-indol-2-yl} methyl) cycloheptanamine dihydrochloride |

| Molecular Formula | C₂₅H₃₅Cl₂N₃ |

| Molecular Weight | 448.47 g/mol |

| Appearance | Solid |

| Purity (typical) | ≥99% |

Mechanism of Action and Biological Activity

AXKO-0046 is a selective, uncompetitive inhibitor of LDHB.[1] This means it binds to the enzyme-substrate complex, in this case, the LDHB-NADH-pyruvate ternary complex.[1] This mode of inhibition is distinct from competitive inhibitors that bind to the active site.

Allosteric Binding Site

X-ray crystallography studies have revealed that AXKO-0046 binds to a novel allosteric site on the LDHB tetramer, distant from the catalytic active site.[1][4] This allosteric pocket is located at the interface between two dimers of the tetrameric enzyme.[1][4] The unique amino acid composition of this site in LDHB compared to LDHA is believed to be the basis for the compound's high selectivity.[1]

Signaling Pathway and Metabolic Impact

LDHB plays a crucial role in the metabolic symbiosis observed in some tumors, where glycolytic cancer cells export lactate, which is then taken up by oxidative cancer cells and converted to pyruvate by LDHB to fuel the TCA cycle. By inhibiting LDHB, AXKO-0046 disrupts this metabolic flexibility, potentially leading to a reduction in ATP production and an increase in oxidative stress in cancer cells that are dependent on lactate oxidation.

Caption: Metabolic pathway of lactate utilization in oxidative cancer cells and the inhibitory action of AXKO-0046 on LDHB.

Quantitative Data

The inhibitory potency and kinetic parameters of AXKO-0046 have been characterized, demonstrating its high affinity for LDHB.

Table 1: Inhibitory Activity of AXKO-0046

| Parameter | Value | Target | Notes |

| EC₅₀ | 42 nM | LDHB | Greater than 100-fold selectivity over LDHA.[1] |

Table 2: Kinetic Parameters of LDHB Inhibition by AXKO-0046

| AXKO-0046 (µM) | Substrate | Kₘ (µM) | Vₘₐₓ (relative units) |

| 0 | Pyruvate | 78.5 | 1.00 |

| 0.01 | Pyruvate | 55.4 | 0.68 |

| 0.1 | Pyruvate | 25.1 | 0.28 |

| 1 | Pyruvate | 10.2 | 0.11 |

| 0 | NADH | 25.6 | 1.00 |

| 0.01 | NADH | 18.1 | 0.70 |

| 0.1 | NADH | 8.2 | 0.31 |

| 1 | NADH | 3.3 | 0.12 |

| Data derived from Shibata et al., Scientific Reports, 2021.[5] |

The proportional decrease in both Kₘ and Vₘₐₓ with increasing inhibitor concentration is characteristic of uncompetitive inhibition.

Experimental Protocols

The following are summaries of key experimental protocols used in the characterization of AXKO-0046, based on the methodologies described by Shibata et al., 2021.[1][5]

High-Throughput Screening for LDHB Inhibitors

A RapidFire-Mass Spectrometry (RF-MS) system was used to monitor the conversion of NADH to NAD⁺ by recombinant human LDHB. This label-free detection method avoids interference from fluorescent compounds. The screening was performed in a high-throughput format to identify initial hits from a compound library.

Caption: Workflow for the high-throughput screening campaign that identified AXKO-0046.

Substrate Competition and Kinetic Assays

To determine the mechanism of inhibition, enzymatic reactions were carried out with varying concentrations of AXKO-0046 and one substrate (either pyruvate or NADH), while the other substrate was held at a fixed concentration. The initial reaction velocities were measured using the RF-MS system.

-

Enzyme: Recombinant human LDHB (0.25 nM)

-

Substrates: Pyruvate and NADH at various concentrations (e.g., 10, 30, 50, 100, and 200 µM).

-

Inhibitor: AXKO-0046 at various concentrations (e.g., 0, 0.01, 0.1, 1 µM).

-

Reaction Time: 15 minutes at room temperature.

-

Data Analysis: Initial velocities were fitted to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. Lineweaver-Burk plots were generated to visualize the inhibition pattern.

Synthesis and Analytical Characterization

A detailed, publicly available, step-by-step synthesis protocol for this compound has not been formally published. However, the synthesis of related N-substituted 2-aminoethyl-3-aminomethyl-1H-indole derivatives typically involves multi-step procedures starting from functionalized indole precursors.

Analytical Data

Commercially available this compound has been characterized by standard analytical techniques. Representative data is available from vendors such as MedChemExpress.

-

¹H-NMR: Confirms the proton skeleton of the molecule.

-

RP-HPLC: Determines the purity of the compound.

-

LC-MS: Confirms the molecular weight of the compound.

Preclinical and Cellular Studies

The initial report on AXKO-0046 noted that while it is a potent biochemical inhibitor, it did not exhibit strong cellular activity, suggesting that further lead optimization is necessary to improve properties such as cell permeability and metabolic stability for in vivo applications.[1] As of the date of this document, no specific in vivo efficacy or preclinical toxicity data for AXKO-0046 has been published in peer-reviewed literature.

Conclusion

This compound is a first-in-class, selective, and uncompetitive allosteric inhibitor of LDHB. Its well-characterized biochemical profile and unique mechanism of action make it an invaluable tool for investigating the role of LDHB in cancer metabolism and other physiological processes. While the current molecule may require further optimization for in vivo and clinical applications, it represents a significant milestone in the development of LDHB-targeted therapies. This technical guide provides a foundational resource for researchers and drug developers working in this promising area.

References

- 1. Identification of the first highly selective inhibitor of human lactate dehydrogenase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification of the first highly selective inhibitor of human lactate dehydrogenase B - PMC [pmc.ncbi.nlm.nih.gov]

AXKO-0046 Dihydrochloride: A Selective LDHB Inhibitor for Cancer Metabolism Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, with many tumor cells exhibiting a heightened reliance on glycolysis, a phenomenon known as the Warburg effect.[1] Lactate (B86563) dehydrogenase (LDH) is a critical enzyme in this process, catalyzing the reversible conversion of pyruvate (B1213749) to lactate.[2] The LDH enzyme exists as tetramers of two subunits, LDHA and LDHB, which have distinct catalytic properties and tissue distribution.[3] While LDHA is often upregulated in glycolytic cancer cells and has been a primary target for inhibitor development, the role of LDHB in cancer is also significant, particularly in oxidative cancer cells where it facilitates the utilization of lactate as a fuel source.[2][4] LDHB is also implicated in the regulation of basal autophagy, a key cellular process for survival and proliferation in cancer cells.[2][5] AXKO-0046 dihydrochloride (B599025) has emerged as the first highly selective, small-molecule inhibitor of human lactate dehydrogenase B (LDHB), offering a valuable tool to probe the function of LDHB in cancer biology and as a potential starting point for therapeutic development.[5][6]

Core Compound Details

AXKO-0046 is an indole (B1671886) derivative identified through a high-throughput mass spectrometry screening.[5] It acts as a selective, uncompetitive inhibitor of LDHB.[7][8]

| Property | Value | Reference |

| Chemical Name | AXKO-0046 dihydrochloride | [7] |

| Molecular Formula | C25H35Cl2N3 | [9] |

| Molecular Weight | 448.47 g/mol | [9] |

| Mechanism of Action | Uncompetitive inhibitor of LDHB | [7][8] |

| Binding Site | Novel allosteric site at the tetramerization interface | [5] |

| Purity (commercial) | ≥99% | [9] |

Quantitative Data

AXKO-0046 demonstrates high potency and selectivity for LDHB. The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Potency of AXKO-0046

| Parameter | Value (nM) | Assay Type | Reference |

| EC50 | 42 | RapidFire-Mass Spec | [5] |

| IC50 | 5.56 | Colorimetric Assay | [10] |

Note: The discrepancy in potency values (EC50 vs. IC50) may be attributed to the different assay methodologies employed.

Table 2: Selectivity Profile of AXKO-0046

| Target | Inhibition | Concentration (µM) | Reference |

| LDHB | Yes | 0.042 | [5] |

| LDHA | No | 300 | [6] |

The data indicates a selectivity of over 100-fold for LDHB over LDHA.[11]

Mechanism of Action

AXKO-0046 exhibits an uncompetitive mode of inhibition with respect to both NADH and pyruvate.[5] This means that AXKO-0046 preferentially binds to the LDHB-substrate complex.[11] X-ray crystallography studies have revealed that AXKO-0046 does not bind to the active site of the enzyme. Instead, it occupies a novel allosteric site located at the interface where the enzyme's dimers tetramerize.[5] This unique binding mode is responsible for its high selectivity for LDHB.[11]

Figure 1. Uncompetitive Inhibition Mechanism of AXKO-0046.

Signaling Pathways and Biological Effects

LDHB plays a crucial role in cellular metabolism and autophagy, processes that are often dysregulated in cancer.[2][5] Inhibition of LDHB by AXKO-0046 is expected to impact these pathways.

LDHB in Cancer Metabolism

In oxidative cancer cells, LDHB facilitates the conversion of lactate to pyruvate, which can then enter the mitochondria to fuel the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS).[4] By inhibiting LDHB, AXKO-0046 can disrupt this metabolic pathway, potentially leading to energy stress and reduced proliferation of cancer cells that rely on lactate as a fuel source.

Figure 2. Impact of AXKO-0046 on Lactate Metabolism.

LDHB and Autophagy

LDHB is also involved in the regulation of autophagy, a cellular recycling process that is essential for the survival of cancer cells under stress.[2] LDHB has been shown to localize to the lysosome and contribute to the maintenance of lysosomal acidity, which is crucial for autophagic flux.[11] Inhibition of LDHB can therefore disrupt autophagy, leading to the accumulation of cellular waste and potentially inducing cancer cell death.

Figure 3. Role of LDHB in Autophagy and its Inhibition by AXKO-0046.

Experimental Protocols

Detailed experimental protocols for the use of AXKO-0046 are crucial for reproducible research. The following are summaries of the key assays used in the characterization of this inhibitor.

High-Throughput Mass Spectrometry (RapidFire-MS) for LDHB Inhibition Screening

This method was used for the initial identification of AXKO-0046.[5]

-

Enzyme Reaction: Recombinant human LDHB is incubated with its substrates, pyruvate and NADH, in an appropriate buffer.

-

Compound Addition: Test compounds, such as AXKO-0046, are added to the reaction mixture.

-

Quenching: The enzymatic reaction is stopped at a specific time point.

-

Detection: The reaction mixture is injected into a RapidFire-MS system to quantify the amount of NAD+ produced, which is a direct measure of LDHB activity.

-

Data Analysis: The percentage of inhibition is calculated by comparing the NAD+ signal in the presence and absence of the inhibitor.

Substrate Competition Assay for Mechanism of Action Determination

This assay determines the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[5]

-

Enzyme and Inhibitor Incubation: A fixed concentration of LDHB is incubated with varying concentrations of AXKO-0046.

-

Substrate Titration: The enzymatic reaction is initiated by adding a range of concentrations of one substrate (e.g., pyruvate) while keeping the other substrate (e.g., NADH) at a fixed, saturating concentration. This is then repeated by varying the concentration of the second substrate.

-

Activity Measurement: The enzyme activity is measured for each condition.

-

Data Analysis: The data is plotted using methods such as Lineweaver-Burk plots to determine the effect of the inhibitor on the enzyme's Vmax and Km. For AXKO-0046, a decrease in both Vmax and Km with increasing inhibitor concentration confirmed its uncompetitive mechanism.[12]

X-ray Crystallography for Binding Site Identification

This technique provides a high-resolution 3D structure of the protein-inhibitor complex.[5]

-

Protein Crystallization: Highly pure LDHB protein is crystallized in the presence of its substrates and AXKO-0046.

-

X-ray Diffraction: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

Structure Determination: The diffraction data is used to calculate the electron density map and build an atomic model of the LDHB-AXKO-0046 complex. This revealed the allosteric binding site of AXKO-0046.[5]

Figure 4. Experimental Workflow for the Discovery and Characterization of AXKO-0046.

In Vivo Data

Based on a comprehensive review of publicly available literature, there is currently no specific in vivo efficacy, pharmacokinetic, or toxicology data published for this compound. One study abstract mentioned that an optimized derivative exhibited good oral bioavailability in rats (F=45%), but it was not explicitly stated that this compound was AXKO-0046.[13] Further research is required to evaluate the in vivo properties of AXKO-0046.

Conclusion

This compound is a potent and highly selective uncompetitive inhibitor of LDHB. Its unique allosteric mechanism of action provides a valuable tool for dissecting the roles of LDHB in cancer metabolism and autophagy. The quantitative data and experimental methodologies summarized in this guide offer a solid foundation for researchers and drug development professionals interested in targeting this important enzyme. While in vitro characterization is well-documented, future in vivo studies are necessary to fully elucidate the therapeutic potential of inhibiting LDHB with compounds like AXKO-0046.

References

- 1. Unappreciated Role of LDHA and LDHB to Control Apoptosis and Autophagy in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Targeting lactate dehydrogenase B-dependent mitochondrial metabolism affects tumor initiating cells and inhibits tumorigenesis of non-small cell lung cancer by inducing mtDNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting Lactate Dehydrogenase-B as a Strategy to Fight Cancer: Identification of Potential Inhibitors by In Silico Analysis and In Vitro Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of the first highly selective inhibitor of human lactate dehydrogenase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. physoc.org [physoc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

AXKO-0046 Dihydrochloride: A Technical Guide to the Selective Allosteric Inhibitor of Lactate Dehydrogenase B

For Researchers, Scientists, and Drug Development Professionals

Abstract

AXKO-0046 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of human lactate (B86563) dehydrogenase B (LDHB), an enzyme implicated in cancer metabolism. This technical guide provides a comprehensive overview of the structure, properties, and mechanism of action of AXKO-0046 dihydrochloride. Detailed experimental protocols for its characterization and data are presented in a structured format to facilitate its use as a chemical probe in cancer research and drug discovery.

Chemical Structure and Properties

AXKO-0046 is an indole (B1671886) derivative, identified as N-({3-[2-(benzylamino) ethyl]-1H-indol-2-yl} methyl) cycloheptanamine.[1] The dihydrochloride salt is the commonly used form for in vitro and in vivo studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C25H35Cl2N3 | [2] |

| Molecular Weight | 448.47 g/mol | [2] |

| Appearance | Solid | [3] |

| Purity | ≥99% (99.71% reported by one vendor) | [2][3] |

| Solubility (in vitro) | DMSO: 50 mg/mL (111.49 mM) (requires sonication) | MedChemExpress |

| Storage | 4°C (solid, sealed, away from moisture and light) | MedChemExpress |

| -20°C (in solvent, 1 month) | MedChemExpress | |

| -80°C (in solvent, 6 months) | MedChemExpress |

Biological Activity and Mechanism of Action

AXKO-0046 is a highly selective and potent inhibitor of human Lactate Dehydrogenase B (LDHB).[1] It exhibits no significant inhibitory activity against the LDHA isoform, making it a valuable tool for dissecting the specific roles of LDHB in cellular metabolism.[1]

Table 2: In Vitro Biological Activity of AXKO-0046

| Parameter | Value | Species | Assay Conditions | Reference |

| EC50 (LDHB) | 42 nM | Human | Recombinant enzyme | [1] |

| IC50 (LDHB) | 5.56 nM | Human | Recombinant enzyme | [4] |

| Inhibition of LDHA | No significant inhibition | Human | Recombinant enzyme | [1] |

Uncompetitive and Allosteric Inhibition

AXKO-0046 acts as an uncompetitive inhibitor with respect to both of the LDHB substrates, NADH and pyruvate (B1213749).[1] This means that it binds to the enzyme-substrate complex, and its inhibitory activity increases with higher concentrations of both substrates.[1] Kinetic studies have shown that both Vmax and Km values for the LDHB-catalyzed reaction decrease in the presence of AXKO-0046.[1]

X-ray crystallography has revealed that AXKO-0046 does not bind to the catalytic active site of LDHB.[1] Instead, it binds to a novel allosteric site located at the interface of the enzyme's subunits.[1][4] This allosteric binding is responsible for its uncompetitive inhibition mechanism and its high selectivity for LDHB over LDHA.[1]

Signaling Pathway and Biological Context

Lactate dehydrogenase (LDH) is a critical enzyme in cellular metabolism, catalyzing the reversible conversion of lactate to pyruvate. The two major isoforms, LDHA and LDHB, have distinct roles. LDHA is often upregulated in cancer cells and is associated with the Warburg effect, promoting the conversion of pyruvate to lactate. LDHB, on the other hand, is involved in the utilization of lactate as a fuel source by converting it back to pyruvate, which can then enter the tricarboxylic acid (TCA) cycle for oxidative phosphorylation. The selective inhibition of LDHB by AXKO-0046 provides a tool to investigate the consequences of blocking this lactate utilization pathway in cancer cells.

Caption: Mechanism of AXKO-0046 Action on LDHB.

Experimental Protocols

LDHB Inhibition Assay (Substrate-Competition Assay)

This protocol is adapted from the methods described in the literature to determine the inhibitory mechanism of AXKO-0046.[1]

Materials:

-

Recombinant human LDHB enzyme

-

NADH

-

Pyruvate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare Reagent Solutions:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of AXKO-0046 in the assay buffer.

-

Prepare stock solutions of NADH and pyruvate in the assay buffer.

-

-

Assay Setup:

-

To determine the inhibition mechanism with respect to NADH, prepare a series of wells with varying concentrations of NADH (e.g., 10, 30, 50, 100, 200 µM) and a fixed, saturating concentration of pyruvate (e.g., 100 µM).

-

To determine the inhibition mechanism with respect to pyruvate, prepare a series of wells with varying concentrations of pyruvate and a fixed, saturating concentration of NADH.

-

Add the different concentrations of AXKO-0046 to the wells.

-

Include control wells with no inhibitor.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding a fixed concentration of LDHB enzyme (e.g., 0.25 nM) to each well.

-

Incubate the plate at room temperature for a set period (e.g., 15 minutes).

-

-

Data Acquisition and Analysis:

-

Measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

-

Calculate the initial reaction velocities.

-

Plot the data using Lineweaver-Burk plots to determine the mechanism of inhibition. For uncompetitive inhibition, the lines will be parallel.

-

Determine the EC50 values at each substrate concentration.

-

In Vivo Formulation

For in vivo studies, a common formulation involves a multi-component solvent system.

Materials:

-

This compound

-

DMSO

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl in sterile water)

Procedure:

-

Dissolve this compound in DMSO to create a stock solution.

-

In a separate tube, mix the required volumes of PEG300 and Tween-80.

-

Add the AXKO-0046/DMSO stock solution to the PEG300/Tween-80 mixture and mix thoroughly.

-

Add saline to the mixture to reach the final desired concentration. A typical final solvent ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for characterizing a novel enzyme inhibitor like AXKO-0046.

Caption: Inhibitor Characterization Workflow.

Conclusion

This compound is a first-in-class, highly selective, and potent allosteric inhibitor of LDHB. Its well-characterized mechanism of action and high selectivity make it an invaluable research tool for investigating the role of lactate metabolism in cancer and other diseases. The data and protocols provided in this guide are intended to support the scientific community in utilizing this compound to further our understanding of cellular metabolism and to explore novel therapeutic strategies. Further research is warranted to fully elucidate the downstream effects of LDHB inhibition and to explore the therapeutic potential of AXKO-0046 and its derivatives.

References

Uncompetitive Inhibition Kinetics of AXKO-0046 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the uncompetitive inhibition kinetics of AXKO-0046 dihydrochloride (B599025), a potent and selective inhibitor of human lactate (B86563) dehydrogenase B (LDHB). This document outlines the core mechanism of action, presents key quantitative data, details experimental protocols for kinetic analysis, and provides visual representations of the underlying biochemical processes.

Introduction to AXKO-0046 Dihydrochloride

This compound is an indole (B1671886) derivative identified as the first highly selective small-molecule inhibitor of human lactate dehydrogenase B (LDHB).[1][2][3] It exhibits potent inhibitory activity with an EC50 value of 42 nM.[2][4][5] The compound's selectivity for LDHB over the LDHA isoform makes it a valuable chemical probe for investigating the metabolic pathways associated with LDHB, particularly in the context of cancer metabolism research.[1]

Mechanism of Action: Uncompetitive Inhibition

This compound functions as an uncompetitive inhibitor of LDHB with respect to both of its substrates, NADH and pyruvate (B1213749).[1][3] This mode of inhibition is characterized by the inhibitor binding exclusively to the enzyme-substrate (ES) complex, and not to the free enzyme.[1]

The binding of AXKO-0046 occurs at a novel allosteric site on the LDHB tetramer, distinct from the catalytic active site.[1][6][7] This interaction with the enzyme-substrate complex leads to the formation of an inactive enzyme-substrate-inhibitor (ESI) complex, thereby preventing the conversion of the substrate to product. A key characteristic of uncompetitive inhibition is that increasing the substrate concentration does not overcome the inhibitory effect; in fact, it enhances the inhibition by increasing the concentration of the ES complex to which the inhibitor binds.[1]

Caption: Mechanism of uncompetitive inhibition of LDHB by AXKO-0046.

Quantitative Kinetic Data

The uncompetitive inhibition mechanism of AXKO-0046 is quantitatively demonstrated by the decrease in its EC50 value as the concentrations of the substrates (NADH and pyruvate) are increased.[1][6] This relationship is summarized in the following table, based on substrate competition assays.

| Substrate Concentration | AXKO-0046 EC50 (nM) |

| Varying NADH | |

| Low NADH | Higher EC50 |

| High NADH | Lower EC50 |

| Varying Pyruvate | |

| Low Pyruvate | Higher EC50 |

| High Pyruvate | Lower EC50 |

Note: Specific concentrations and corresponding EC50 values would be populated from detailed experimental data. The trend of decreasing EC50 with increasing substrate concentration is the hallmark of uncompetitive inhibition.

Lineweaver-Burk plot analysis of the kinetic data for AXKO-0046 reveals parallel lines, which is the characteristic graphical representation of uncompetitive inhibition.[1][6] This indicates that both Vmax (maximum reaction velocity) and Km (Michaelis constant) are decreased proportionally as the inhibitor concentration increases.[1]

Experimental Protocols

The following section details the methodology for determining the uncompetitive inhibition kinetics of AXKO-0046 on LDHB. The protocol is based on a high-throughput mass spectrometry screening system that monitors the conversion of NADH to NAD+.[1][2]

Materials and Reagents

-

Recombinant human LDHB enzyme

-

This compound

-

NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)

-

Sodium Pyruvate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 0.01% Tween-20)

-

96-well microplates

-

High-throughput mass spectrometer (e.g., RapidFire-MS system)

Experimental Workflow

Caption: Experimental workflow for LDHB kinetic assay with AXKO-0046.

Detailed Assay Protocol

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare stock solutions of NADH and sodium pyruvate in the assay buffer.

-

Dilute the recombinant human LDHB enzyme to the desired working concentration in cold assay buffer.

-

-

Assay Plate Setup:

-

To the wells of a 96-well microplate, add the LDHB enzyme solution.

-

Add serial dilutions of this compound to the wells. Include control wells with solvent only (no inhibitor).

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at room temperature.

-

-

Enzymatic Reaction:

-

To initiate the reaction, add a mixture of NADH and pyruvate to each well. For substrate competition assays, a matrix of varying concentrations of both NADH and pyruvate should be used across the plate.

-

Allow the reaction to proceed for a specified time (e.g., 30 minutes) at room temperature.

-

-

Reaction Quenching and Analysis:

-

Stop the reaction by adding a quenching solution (e.g., an organic solvent like acetonitrile).

-

Analyze the reaction mixture using a high-throughput mass spectrometry system to quantify the amounts of NADH and NAD+. The rate of reaction is determined by the amount of NAD+ produced.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of AXKO-0046 relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

For the mechanism of action studies, construct Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) at different fixed concentrations of AXKO-0046.

-

Signaling Pathway and Inhibition Point

LDHB catalyzes the reversible conversion of lactate to pyruvate, with the concomitant reduction of NAD+ to NADH. In many cancer cells, this reaction is crucial for metabolizing lactate. AXKO-0046 intervenes in this pathway by stabilizing the LDHB-NADH-pyruvate complex, thus inhibiting the regeneration of NAD+ and the production of lactate.

References

- 1. Identification of the first highly selective inhibitor of human lactate dehydrogenase B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. AXKO-0046 | LDHB inhibitor | Probechem Biochemicals [probechem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Pivotal Role of Lactate Dehydrogenase B in Triple-Negative Breast Cancer: A Technical Guide for Researchers

Abstract

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Emerging evidence highlights the critical role of metabolic reprogramming in TNBC progression, with a particular focus on the lactate (B86563) dehydrogenase B (LDHB) enzyme. This technical guide provides an in-depth analysis of the function, regulation, and clinical significance of LDHB in TNBC. We consolidate quantitative data on LDHB expression and its prognostic value, detail experimental protocols for its study, and present key signaling pathways involving LDHB. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing our understanding and therapeutic targeting of TNBC.

Introduction

Triple-negative breast cancer, characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, accounts for approximately 15% of all breast cancers.[1] Patients with TNBC often have a poorer prognosis compared to those with other breast cancer subtypes, underscoring the urgent need for novel therapeutic targets.[2] One of the defining hallmarks of cancer, including TNBC, is the reprogramming of cellular metabolism to support rapid proliferation and survival.[3]

Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate (B1213749) to lactate. The LDH enzyme is a tetramer composed of two different subunits, LDHA and LDHB, which can combine to form five distinct isoenzymes.[1] While LDHA has been extensively studied for its role in the Warburg effect, where cancer cells predominantly produce energy through glycolysis even in the presence of oxygen, the specific role of LDHB in cancer has been less clear. However, recent studies have identified LDHB as an essential gene for the proliferation and survival of TNBC cells, highlighting it as a promising therapeutic target.[2][4]

This guide will comprehensively review the current understanding of LDHB's role in TNBC, with a focus on its molecular functions, regulatory mechanisms, and clinical implications.

LDHB Expression and Prognostic Significance in TNBC

A consistent finding in the literature is the significant upregulation of LDHB in TNBC compared to other breast cancer subtypes and normal breast tissue.[2][5] This overexpression is not only a characteristic feature but also holds prognostic value.

Quantitative Analysis of LDHB Expression

Multiple studies have quantified the differential expression of LDHB at both the mRNA and protein levels. Microarray analyses have revealed a significant increase in LDHB gene expression in basal-like/triple-negative breast cancer cell lines (p = 10⁻⁶) and tumors (p = 10⁻²⁶) when compared to their luminal counterparts.[2][6] Immunohistochemical (IHC) studies have corroborated these findings at the protein level, with one study reporting that 64% of TNBC tumors (n=31) showed moderate to high levels of LDHB expression (IHC score of 2 or 3), which was significantly higher than in normal breast, HER2+, or hormone receptor-positive tumors (p = 10⁻⁵).[5]

| Comparison Group | Fold Change/Expression Level | p-value | Reference |

| TNBC vs. Luminal Tumors (mRNA) | Significantly higher in TNBC | 10⁻²⁶ | [2][6] |

| Basal-like vs. Luminal Cell Lines (mRNA) | Significantly higher in Basal-like | 10⁻⁶ | [2][6] |

| TNBC vs. Normal/HER2+/HR+ Tumors (Protein) | 64% of TNBCs with moderate/high expression | 10⁻⁵ | [5] |

Table 1: Summary of Quantitative Data on LDHB Expression in TNBC. This table summarizes the key findings regarding the differential expression of LDHB in TNBC compared to other breast cancer subtypes and normal tissue.

Prognostic Value of LDHB in TNBC

High expression of LDHB has been consistently associated with a poor clinical outcome in breast cancer patients.[2] A meta-analysis of multiple studies on serum LDH (which includes the LDHB subunit) in breast cancer patients demonstrated that elevated LDH levels are significantly associated with poorer overall survival (OS) (Hazard Ratio [HR] = 1.88, 95% CI: 1.68–2.11) and progression-free survival (PFS) (HR = 1.98, 95% CI: 1.46–2.68).[7][8] Specifically in advanced TNBC, abnormal baseline serum LDH levels were significantly associated with poorer OS (HR = 2.073, p < 0.001).[9]

| Patient Cohort | Endpoint | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Reference |

| Breast Cancer (all subtypes) | Overall Survival (OS) | 1.88 | 1.68 - 2.11 | < 0.001 | [7][8] |

| Breast Cancer (all subtypes) | Progression-Free Survival (PFS) | 1.98 | 1.46 - 2.68 | < 0.001 | [7] |

| Advanced TNBC | Overall Survival (OS) | 2.073 | 1.397 - 3.074 | < 0.001 | [9] |

| TNBC (post-neoadjuvant chemo) | Recurrence-Free Survival (RFS) | 2.2 | - | 0.006 | [10] |

Table 2: Prognostic Significance of LDHB/LDH Expression in Breast Cancer. This table presents a summary of studies investigating the correlation between LDHB or total LDH levels and clinical outcomes in breast cancer patients, with a focus on TNBC where data is available.

Signaling Pathways and Molecular Functions of LDHB in TNBC

LDHB plays a central role in the metabolic reprogramming of TNBC cells, primarily by influencing lactate metabolism. Its function is intricately linked with other metabolic enzymes and transporters, and its expression is controlled by key oncogenic signaling pathways.

The LDHB-MCT1 Axis in Lactate Metabolism

In contrast to the classical Warburg effect where lactate is predominantly exported, many TNBC cells exhibit a "reverse Warburg effect". In this metabolic model, TNBC cells can take up lactate from the tumor microenvironment and utilize it as a fuel source. LDHB, with its higher affinity for lactate, is crucial for converting imported lactate back into pyruvate, which can then enter the TCA cycle to fuel oxidative phosphorylation.[11] This lactate uptake is facilitated by the monocarboxylate transporter 1 (MCT1).[12]

Studies have demonstrated a significant positive correlation between the expression of LDHB and MCT1 in TNBC tumors (Pearson correlation = 0.48, p = 0.00002).[5] This co-expression suggests a functional codependence, where MCT1 imports lactate and LDHB converts it to pyruvate, creating a symbiotic metabolic relationship that fuels TNBC growth.[12]

Figure 1: The LDHB-MCT1 Axis in TNBC. This diagram illustrates the cooperative role of MCT1 and LDHB in lactate metabolism within a TNBC cell, supporting cell proliferation and survival.

Upstream Regulation of LDHB

The upregulation of LDHB in TNBC is driven by oncogenic transcription factors. The c-Myc oncogene, which is frequently amplified and overexpressed in TNBC, is a key regulator of metabolic genes.[13][14] While direct binding of c-Myc to the LDHB promoter in TNBC has not been definitively shown in the reviewed literature, c-Myc is known to drive a metabolic program that favors glycolysis, and its elevated expression correlates with the metabolic phenotype of TNBC.[15]

Hypoxia-inducible factor 1-alpha (HIF-1α) is another critical transcription factor that is often stabilized in the hypoxic tumor microenvironment and promotes the expression of glycolytic enzymes.[16] While HIF-1α is a well-established activator of LDHA, its precise role in regulating LDHB in TNBC is an area of ongoing investigation. Some evidence suggests that NRF2 silencing can hinder HIF-1α accumulation and subsequently suppress the expression of glycolysis-associated enzymes.

References

- 1. LDHB (E8J8T) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 2. mdpi.com [mdpi.com]

- 3. Metabolic reprogramming in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lactate Metabolism and Immune Modulation in Breast Cancer: A Focused Review on Triple Negative Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Prognostic significance of serum lactate dehydrogenase in patients with breast cancer: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prognostic significance of serum lactate dehydrogenase in patients with breast cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An explorative analysis of the prognostic value of lactate dehydrogenase for survival and the chemotherapeutic response in patients with advanced triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lactate Dehydrogenase B: A Metabolic Marker of Response to Neoadjuvant Chemotherapy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. LDHB Polyclonal Antibody (PA5-96736) [thermofisher.com]

- 13. MYC promotes immune-suppression in triple-negative breast cancer via inhibition of interferon signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MYC Inhibition depletes cancer stem-like cells in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolic reprogramming in triple-negative breast cancer through Myc suppression of TXNIP - PMC [pmc.ncbi.nlm.nih.gov]

- 16. oaepublish.com [oaepublish.com]

AXKO-0046 dihydrochloride: A Technical Guide to its EC50 Value and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AXKO-0046 dihydrochloride (B599025), a potent and selective inhibitor of human Lactate (B86563) Dehydrogenase B (LDHB). The document details its half-maximal effective concentration (EC50) value, the experimental protocols used for its determination, and the associated signaling pathways.

Quantitative Data Summary

AXKO-0046 dihydrochloride has been identified as a highly potent inhibitor of LDHB with an EC50 value of 42 nM.[1][2] It demonstrates high selectivity for LDHB over the LDHA isoform.[3] The inhibitory mechanism has been characterized as uncompetitive with respect to both NADH and pyruvate (B1213749).[3]

| Compound | Target | EC50 Value | Inhibition Mechanism | Selectivity |

| This compound | Human Lactate Dehydrogenase B (LDHB) | 42 nM | Uncompetitive with NADH and Pyruvate | High selectivity over LDHA |

Experimental Protocols

The determination of the EC50 value and the characterization of the inhibitory mechanism of this compound were primarily achieved through a high-throughput mass spectrometry-based assay.

LDHB Inhibition Assay (High-Throughput Mass Spectrometry)

This assay quantifies the enzymatic activity of LDHB by monitoring the conversion of NADH to NAD+.

Materials:

-

Human recombinant LDHB enzyme

-

Nicotinamide adenine (B156593) dinucleotide (NADH)

-

Pyruvate

-

Assay Buffer (specific composition, e.g., Tris-HCl with specific pH and additives)

-

This compound

-

384-well assay plates

-

RapidFire-Mass Spectrometry (RF-MS) system

Procedure:

-

Reagent Preparation: Prepare solutions of human recombinant LDHB (final concentration 0.25 nM), NADH (final concentration 75 µM), and pyruvate (final concentration 75 µM) in assay buffer. Prepare a serial dilution of this compound in the assay buffer.

-

Assay Reaction: In a 384-well plate, combine the LDHB enzyme, NADH, and varying concentrations of this compound.

-

Initiation: Initiate the enzymatic reaction by adding pyruvate to each well.

-

Incubation: Incubate the reaction mixture for a specific time at a controlled temperature (e.g., room temperature or 37°C).

-

Termination: Stop the reaction (details on the stopping mechanism would be included in a full protocol, but are not available in the search results).

-

Analysis: Analyze the reaction mixture using a RapidFire-Mass Spectrometry (RF-MS) system to quantify the amounts of NADH and NAD+.

-

Data Analysis: Calculate the percentage of LDHB inhibition for each concentration of this compound. The EC50 value is determined by fitting the concentration-response data to a suitable sigmoidal model.

Substrate Competition Assay

This assay is performed to elucidate the mechanism of inhibition.

Procedure:

-

Follow the general procedure for the LDHB inhibition assay.

-

Perform the assay with a fixed, inhibitory concentration of this compound.

-

Vary the concentrations of one substrate (either NADH or pyruvate) while keeping the other substrate at a fixed, saturating concentration.

-

Repeat the experiment by varying the concentration of the second substrate.

-

Analyze the data using Lineweaver-Burk plots or other suitable kinetic models to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). The observation that the inhibitory activity of AXKO-0046 increased with increasing concentrations of both NADH and pyruvate indicated an uncompetitive binding mechanism.[3]

Visualizations

Experimental Workflow for EC50 Determination

Caption: Workflow for determining the EC50 of AXKO-0046.

Signaling Pathway of LDHB Inhibition

AXKO-0046 is an uncompetitive inhibitor, meaning it binds to the enzyme-substrate complex. X-ray crystallography has revealed that AXKO-0046 binds to a novel allosteric site on the LDHB tetramer, distant from the catalytic active site.[3] This binding is thought to interfere with the tetramerization interface of the two dimers, which is critical for enzymatic activity.

Caption: Uncompetitive inhibition of LDHB by AXKO-0046.

References

Unveiling the Allosteric Nexus: A Technical Guide to the AXKO-0046 Dihydrochloride Binding Site on LDHB

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the allosteric binding site of AXKO-0046 dihydrochloride (B599025) on lactate (B86563) dehydrogenase B (LDHB). AXKO-0046 is a potent and selective uncompetitive inhibitor of LDHB, a critical enzyme in cellular metabolism, particularly in the context of cancer.[1][2][3] This document details the quantitative data, experimental methodologies, and signaling pathways associated with this novel inhibitor, offering a comprehensive resource for researchers in oncology, metabolism, and drug discovery.

Executive Summary

AXKO-0046 dihydrochloride is a first-in-class, selective inhibitor of human lactate dehydrogenase B (LDHB) with an EC50 value of 42 nM.[1][3] Its mechanism of action is uncompetitive with respect to both the substrate pyruvate (B1213749) and the cofactor NADH.[4][5] This indicates that AXKO-0046 preferentially binds to the enzyme-substrate complex. X-ray crystallography has revealed that AXKO-0046 binds to a novel allosteric site, distinct from the catalytic active site, located at the interface of the LDHB tetramer.[1][6] This unique binding mode is responsible for its high selectivity for LDHB over the LDHA isoform.[7] The inhibition of LDHB by AXKO-0046 has significant implications for cancer metabolism and autophagy, presenting a promising avenue for therapeutic intervention.

Quantitative Data

The inhibitory potency and kinetic parameters of AXKO-0046 have been characterized through various enzymatic assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of this compound [4][7]

| Parameter | Value | Enzyme |

| EC50 | 42 nM | Human LDHB |

| Selectivity | >100-fold | Over Human LDHA |

Table 2: Effect of Substrate Concentration on AXKO-0046 EC50 for LDHB [4]

| Varied Substrate | Concentration | AXKO-0046 EC50 (nM) |

| Pyruvate | Increasing | Decreasing |

| NADH | Increasing | Decreasing |

Table 3: Kinetic Parameters of LDHB in the Presence of AXKO-0046 [4][6]

| AXKO-0046 Concentration | Effect on Vmax | Effect on Km |

| Increasing | Decreases | Decreases |

Experimental Protocols

The discovery and characterization of AXKO-0046 involved a series of sophisticated experimental procedures. The following sections provide detailed methodologies for the key experiments.

High-Throughput Screening (HTS) for LDHB Inhibitors

The initial identification of the AXKO-0046 scaffold was achieved through a high-throughput screening campaign.

Methodology:

-

Assay Principle: A RapidFire-Mass Spectrometry (RF-MS) system was employed to monitor the conversion of NADH to NAD+ by recombinant human LDHB.[1][2]

-

Reaction Mixture: The assay was performed in a 384-well plate format. Each well contained recombinant human LDHB enzyme, 75 µM NADH, and 75 µM pyruvate in an appropriate assay buffer.

-

Compound Screening: A diverse chemical library was screened at a concentration of 10 µM.

-

Detection: After a set incubation time, the reaction was quenched, and the levels of NADH and NAD+ were measured by RF-MS.

-

Hit Identification: Compounds that demonstrated significant inhibition of NAD+ production were selected as primary hits.

Enzyme Kinetics and Substrate Competition Assays

To elucidate the mechanism of inhibition, enzyme kinetic studies were performed.

Methodology:

-

Reaction Conditions: The initial reaction velocities of LDHB were measured in the presence of varying concentrations of AXKO-0046.

-

Substrate Titration: To determine the mode of inhibition with respect to the substrates, assays were conducted with a fixed concentration of one substrate while varying the concentration of the other.

-

NADH Titration: Pyruvate concentration was held constant (e.g., 100 µM), and NADH concentrations were varied (e.g., 10, 30, 50, 100, and 200 µM).[4]

-

Pyruvate Titration: NADH concentration was held constant (e.g., 100 µM), and pyruvate concentrations were varied (e.g., 10, 30, 50, 100, and 200 µM).[4]

-

-

Data Analysis: The data were fitted to the Michaelis-Menten equation, and Lineweaver-Burk plots were generated to determine the Vmax and Km values in the presence and absence of the inhibitor.[4] The uncompetitive inhibition pattern is characterized by a decrease in both Vmax and Km as the inhibitor concentration increases.[4][6]

X-ray Crystallography

The precise binding site of AXKO-0046 on the LDHB tetramer was determined using X-ray crystallography.

Methodology:

-

Protein Crystallization: Recombinant human LDHB was co-crystallized with NADH, a substrate analog (oxamate), and AXKO-0046.[2]

-

Data Collection: X-ray diffraction data were collected from the resulting crystals at a high-resolution synchrotron source.

-

Structure Determination: The crystal structure of the LDHB-NADH-oxamate-AXKO-0046 quaternary complex was solved and refined to a high resolution (e.g., 1.55 Å).[2]

-

Binding Site Analysis: The electron density map was analyzed to precisely locate the binding pocket of AXKO-0046 and identify the specific amino acid residues involved in the interaction.

Visualizations

The following diagrams illustrate key aspects of AXKO-0046's interaction with LDHB and the relevant cellular pathways.

Caption: Workflow for AXKO-0046 discovery and characterization.

Caption: Uncompetitive inhibition of LDHB by AXKO-0046.

Caption: Role of LDHB in cancer and its inhibition by AXKO-0046.

Conclusion

This compound represents a significant advancement in the selective targeting of LDHB. Its unique allosteric and uncompetitive mechanism of inhibition provides a powerful tool for dissecting the roles of LDHB in cancer metabolism and autophagy. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further research and development of LDHB-targeted therapies. The continued investigation of AXKO-0046 and its derivatives holds the potential to unlock new therapeutic strategies for a range of metabolic diseases, including cancer.

References

- 1. Identification of the first highly selective inhibitor of human lactate dehydrogenase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of the first highly selective inhibitor of human lactate dehydrogenase B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

AXKO-0046 Dihydrochloride: A Technical Guide on its Role in Cancer Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

AXKO-0046 dihydrochloride (B599025) is a potent and selective uncompetitive inhibitor of Lactate (B86563) Dehydrogenase B (LDHB), a key enzyme implicated in cancer metabolism. This technical guide provides an in-depth overview of the current understanding of AXKO-0046 dihydrochloride's impact on cancer cell proliferation. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways. The information presented is intended to support further research and development of LDHB inhibitors as potential anti-cancer therapeutics.

Introduction

The metabolic reprogramming of cancer cells, famously described as the Warburg effect, presents a promising avenue for therapeutic intervention. Lactate dehydrogenase (LDH), which catalyzes the interconversion of pyruvate (B1213749) and lactate, plays a critical role in this altered metabolism. The LDH enzyme exists as tetramers of two major subunits, LDHA and LDHB. While LDHA is often associated with the conversion of pyruvate to lactate in glycolytic cancer cells, LDHB is crucial for the utilization of lactate as a fuel source in oxidative cancer cells and is also involved in basal autophagy and cancer cell proliferation.[1][2][3]

This compound has emerged as a first-in-class selective inhibitor of the LDHB isoform.[1][2] Its high potency and selectivity make it a valuable chemical probe to elucidate the specific roles of LDHB in cancer biology and to explore its potential as a therapeutic target. This document synthesizes the available scientific literature on this compound, focusing on its effects on cancer cell proliferation and the associated molecular mechanisms.

Quantitative Data on this compound Activity

This compound demonstrates high potency in the inhibition of the LDHB enzyme. The following table summarizes the key quantitative metrics reported in the literature.

| Parameter | Value | Notes | Source |

| EC50 (LDHB Inhibition) | 42 nM | The half-maximal effective concentration for the inhibition of LDHB enzymatic activity. | [4] |

| IC50 (LDHB Inhibition) | 5.56 nM | The half-maximal inhibitory concentration for the inhibition of LDHB enzymatic activity in a dose-dependent manner. | [5][6] |

Note: While both EC50 and IC50 values are reported for the enzymatic inhibition of LDHB, there is a notable lack of publicly available data on the IC50 values for the anti-proliferative effects of this compound on specific cancer cell lines. One study has suggested that AXKO-0046 exhibited no potent cellular activity with clear pharmacodynamic properties, a critical consideration for its therapeutic development.[2] Further research is required to determine the compound's efficacy in a cellular context across a range of cancer types.

Mechanism of Action and Signaling Pathways

This compound functions as an uncompetitive inhibitor of LDHB, meaning it binds to the enzyme-substrate complex.[1][2] This allosteric inhibition is highly selective for LDHB over the LDHA isoform. The inhibition of LDHB by AXKO-0046 is expected to disrupt metabolic pathways that rely on the conversion of lactate to pyruvate, thereby impacting cancer cell proliferation, particularly in cells that depend on lactate as a fuel source.

The downstream effects of LDHB inhibition are multifaceted and are thought to involve the modulation of key cellular processes such as autophagy and apoptosis.

Impact on Cancer Cell Metabolism

By inhibiting LDHB, this compound disrupts the lactate-to-pyruvate conversion, a critical step in the metabolic flexibility of some cancer cells. This disruption can lead to a reduction in the cellular energy supply and the building blocks necessary for rapid proliferation.

Caption: Metabolic disruption by this compound.

Regulation of Autophagy and Apoptosis

LDHB has been identified as a necessary component for basal autophagy in cancer cells.[1][3] Autophagy is a cellular recycling process that can promote cancer cell survival under stress. By inhibiting LDHB, AXKO-0046 may disrupt this pro-survival mechanism. Furthermore, the inhibition of LDHB has been linked to the induction of apoptosis (programmed cell death). The interplay between autophagy and apoptosis is complex; inhibiting a pro-survival autophagic process can sensitize cancer cells to apoptosis.[7][8][9][10]

Caption: AXKO-0046's influence on autophagy and apoptosis.

Experimental Protocols

The following provides a generalized protocol for assessing the effect of this compound on cancer cell proliferation. This protocol is a composite based on standard cell biology techniques and should be optimized for specific cell lines and experimental conditions.

Cell Proliferation Assay (MTT/XTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium

-

This compound stock solution (e.g., in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of AXKO-0046 (e.g., ranging from 1 nM to 100 µM). Include a vehicle control (medium with DMSO at the highest concentration used for the drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT/XTT Addition: Add 10-20 µL of MTT or XTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: If using MTT, add 100 µL of solubilization solution to each well and incubate for at least 15 minutes to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Caption: Workflow for a cell proliferation assay.

Western Blot Analysis for Signaling Pathway Components

This technique can be used to assess the levels of key proteins involved in apoptosis and autophagy following treatment with this compound.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-LC3, anti-p62, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the treated cells and quantify the protein concentration.

-

Electrophoresis: Separate the protein lysates by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., actin).

Conclusion and Future Directions

This compound is a highly valuable tool for investigating the role of LDHB in cancer metabolism. Its potent and selective inhibition of LDHB provides a means to probe the metabolic vulnerabilities of cancer cells. While the enzymatic inhibitory activity of AXKO-0046 is well-characterized, a critical next step is to thoroughly evaluate its anti-proliferative effects across a diverse panel of cancer cell lines to identify those most susceptible to LDHB inhibition.

Future research should focus on:

-

Determining the IC50 values of this compound for cell proliferation in various cancer cell lines.

-

Elucidating the detailed molecular signaling pathways through which LDHB inhibition by AXKO-0046 modulates autophagy and apoptosis.

-

Investigating potential synergistic effects of AXKO-0046 with other anti-cancer agents.

-

Conducting in vivo studies to assess the efficacy and safety of AXKO-0046 in preclinical cancer models.

A deeper understanding of the cellular effects of this compound will be instrumental in advancing the development of LDHB inhibitors as a novel class of anti-cancer therapeutics.

References

- 1. Targeting Lactate Dehydrogenase-B as a Strategy to Fight Cancer: Identification of Potential Inhibitors by In Silico Analysis and In Vitro Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the first highly selective inhibitor of human lactate dehydrogenase B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of the first highly selective inhibitor of human lactate dehydrogenase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Autophagy regulates apoptosis of colorectal cancer cells based on signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Autophagy inhibition enhances therapy-induced apoptosis in a Myc-induced model of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drugtargetreview.com [drugtargetreview.com]

- 10. Effect of autophagy inhibition on chemotherapy-induced apoptosis in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

AXKO-0046 Dihydrochloride: A Technical Guide to a Highly Selective Chemical Probe for Lactate Dehydrogenase B

For Researchers, Scientists, and Drug Development Professionals

Introduction

AXKO-0046 dihydrochloride (B599025) is a potent and selective small-molecule inhibitor of human lactate (B86563) dehydrogenase B (LDHB), an enzyme implicated in cancer metabolism.[1][2][3][4][5][6][7][8][9][10] This indole (B1671886) derivative has emerged as a critical chemical probe for elucidating the biological functions and therapeutic potential of targeting LDHB.[1][3][4][8][9][10] This technical guide provides a comprehensive overview of AXKO-0046, including its mechanism of action, quantitative data, and detailed experimental protocols for its characterization.

Mechanism of Action

AXKO-0046 is an uncompetitive inhibitor of LDHB with respect to both NADH and pyruvate (B1213749).[1][3][4] This means that it binds to the enzyme-substrate complex, rather than the free enzyme, to exert its inhibitory effect.[1][3] X-ray crystallography studies have revealed that AXKO-0046 binds to a novel allosteric site at the interface between two dimers of the LDHB tetramer, distinct from the catalytic active site.[1][3][8] This unique binding mode is responsible for its high selectivity for LDHB over the closely related isoform, LDHA.[1][3]

dot

Caption: Uncompetitive inhibition of LDHB by AXKO-0046.

Quantitative Data

The inhibitory potency and selectivity of AXKO-0046 have been well-characterized. The following tables summarize the key quantitative data.

| Parameter | Value | Reference |

| EC50 for LDHB | 42 nM | [1][2][3][4][5][6] |

| IC50 for LDHB | 5.56 nM | [1][2] |

| Inhibition of LDHA | No inhibition at 300 µM | [1][10] |

| Selectivity (LDHA/LDHB) | >100-fold | [1] |

Table 1: Inhibitory Potency and Selectivity of AXKO-0046

| Derivative | Modification | EC50 (µM) | Reference |

| AXKO-0060 | Methylation of benzylamino group | 0.25 | [1] |

| AXKO-0077 | Methylation of cycloheptylamino group | 7.4 | [1] |

| AXKO-0058 | Methylation of both amino groups | 8.3 | [1] |

| AXKO-0067 | Methylation at the 1-position of indole | >100 | [1] |

Table 2: Structure-Activity Relationship of AXKO-0046 Derivatives

Experimental Protocols

This section details the key experimental methodologies used to characterize AXKO-0046 as a chemical probe for LDHB.

High-Throughput Screening for LDHB Inhibitors using RapidFire-Mass Spectrometry (RF-MS)

This assay was employed for the initial identification of AXKO-0046 from a compound library. It monitors the conversion of NADH to NAD+ by LDHB.

Materials:

-

Recombinant human LDHB

-

NADH

-

Pyruvate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.01% Triton X-100)

-

Test compounds (dissolved in DMSO)

-

Agilent RapidFire High-Throughput Mass Spectrometry System

-

Triple quadrupole mass spectrometer

Procedure:

-

Prepare the LDHB enzyme solution in assay buffer.

-

Prepare the substrate solution containing NADH and pyruvate in assay buffer.

-

In a 384-well plate, add the test compound solution.

-

Add the LDHB enzyme solution to each well and pre-incubate.

-

Initiate the enzymatic reaction by adding the substrate solution.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 15 minutes).

-

Quench the reaction by adding a suitable stop solution (e.g., acetonitrile).

-

Analyze the samples using the RapidFire-MS system to quantify the amounts of NADH and NAD+.

-

Calculate the percent inhibition for each compound relative to control wells (containing DMSO without inhibitor).

dot

References

- 1. mdpi.com [mdpi.com]

- 2. Targeting Lactate Dehydrogenase-B as a Strategy to Fight Cancer: Identification of Potential Inhibitors by In Silico Analysis and In Vitro Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of the first highly selective inhibitor of human lactate dehydrogenase B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem-agilent.com [chem-agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. Identification of the first highly selective inhibitor of human lactate dehydrogenase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. AXKO-0046 | LDHB inhibitor | Probechem Biochemicals [probechem.com]

AXKO-0046 Dihydrochloride: An In-Depth Technical Guide on its Impact on Glycolysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

AXKO-0046 dihydrochloride (B599025) is a potent and highly selective uncompetitive inhibitor of Lactate (B86563) Dehydrogenase B (LDHB), a critical enzyme in cellular metabolism.[1][2][3][4][5][6] This document provides a comprehensive technical overview of AXKO-0046, focusing on its mechanism of action, its effects on glycolysis, and the downstream signaling pathways impacted by its activity. The information presented herein is intended to support researchers and drug development professionals in exploring the therapeutic potential of targeting LDHB with AXKO-0046. While direct quantitative data on the effects of AXKO-0046 on the overall glycolytic flux in cancer cells is limited in publicly available literature, this guide synthesizes the existing enzymatic data and the known consequences of LDHB inhibition through genetic approaches to provide a thorough understanding of its potential impact.

Introduction to AXKO-0046 Dihydrochloride